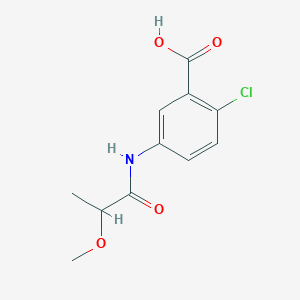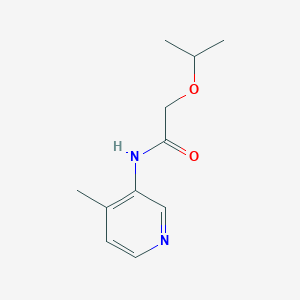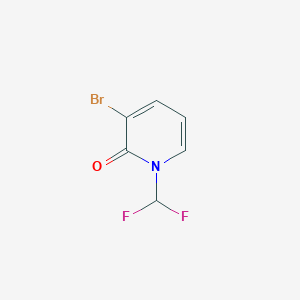![molecular formula C7H8F2N2O2S B6642405 1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene](/img/structure/B6642405.png)
1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential use as an anticancer drug. DFMO is a type of ornithine decarboxylase inhibitor, which means that it blocks the production of polyamines, which are essential for cell growth and proliferation. In
作用機序
DFMO works by inhibiting the enzyme ornithine decarboxylase (ODC), which is responsible for the production of polyamines. Polyamines are essential for cell growth and proliferation, and cancer cells require high levels of polyamines to maintain their rapid growth. By inhibiting ODC, DFMO can reduce the levels of polyamines in cancer cells, thereby slowing down or even stopping their growth.
Biochemical and Physiological Effects:
DFMO has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, DFMO has been shown to have anti-inflammatory effects, and it has been used to treat various inflammatory conditions, including rheumatoid arthritis and Crohn's disease. DFMO has also been shown to have neuroprotective effects, and it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
DFMO has a number of advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied, so there is a large body of research on its properties and potential applications. However, there are also some limitations to its use in lab experiments. DFMO is a potent inhibitor of ODC, which means that it can have broad effects on cellular metabolism. This can make it difficult to interpret the results of experiments involving DFMO, as it can be difficult to determine whether the effects observed are due to the inhibition of ODC or to other factors.
将来の方向性
There are several potential future directions for research on DFMO. One area of interest is the development of new and more effective formulations of DFMO. Another area of interest is the identification of new targets for DFMO, which could lead to the development of new drugs with even greater anticancer properties. Finally, there is also interest in exploring the potential use of DFMO in combination with other drugs, as part of a multi-drug approach to cancer treatment.
合成法
DFMO can be synthesized through a series of chemical reactions. The first step involves the reaction of 2,3-difluoroaniline with chloroacetic acid to produce 2,3-difluoro-N-(chloroacetyl)aniline. This intermediate is then reacted with sodium sulfite to produce 2,3-difluoro-N-(sodium sulfonate)aniline. The final step involves the reaction of this intermediate with N-(2-aminoethyl)isobutyramide to produce DFMO.
科学的研究の応用
DFMO has been extensively studied for its potential use as an anticancer drug. It has been shown to be effective in treating various types of cancer, including colorectal cancer, prostate cancer, and neuroblastoma. DFMO works by blocking the production of polyamines, which are essential for cell growth and proliferation. By inhibiting polyamine synthesis, DFMO can slow down or even stop the growth of cancer cells.
特性
IUPAC Name |
1,4-difluoro-2-[(sulfamoylamino)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2S/c8-6-1-2-7(9)5(3-6)4-11-14(10,12)13/h1-3,11H,4H2,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOBXEWSPFAKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CNS(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol](/img/structure/B6642336.png)
![1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6642342.png)
![4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B6642344.png)


![2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B6642351.png)

![N-tert-butyl-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)propanamide](/img/structure/B6642364.png)



![N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B6642401.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642418.png)